1-(2-{[(6-Amino-2-Methylpyridin-3-Yl)methyl]amino}ethyl)-6-Chloro-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-1,4-Dihydropyrazin-2-Ol
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Overview
Description
1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL is a complex organic compound that features a combination of pyridine, pyrazine, and chlorinated and fluorinated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki cross-coupling reaction, which is used to form the pyridine and pyrazine rings . The reaction conditions typically involve the use of palladium catalysts and arylboronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Shares the pyridine ring structure and amino group.
N-{(3S,4S)-4-[(6-AMINO-4-METHYLPYRIDIN-2-YL)METHYL]PYRROLIDIN-3-YL}-N’- (4-CHLOROBENZYL)ETHANE-1,2-DIAMINE: Contains similar amino and pyridine groups.
Uniqueness
1-(2-{[(6-AMINO-2-METHYLPYRIDIN-3-YL)METHYL]AMINO}ETHYL)-6-CHLORO-3-[(2,2-DIFLUORO-2-PYRIDIN-2-YLETHYL)AMINO]-1,4-DIHYDROPYRAZIN-2-OL is unique due to its combination of chlorinated and fluorinated groups, which can enhance its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H30ClF2N7O |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[2-[[(6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol |
InChI |
InChI=1S/C20H30ClF2N7O/c1-13-14(5-6-17(24)29-13)10-25-8-9-30-16(21)11-27-18(19(30)31)28-12-20(22,23)15-4-2-3-7-26-15/h2-4,7,11,13-14,17,19,25,29,31H,5-6,8-10,12,24H2,1H3,(H,27,28)/t13?,14?,17-,19?/m1/s1 |
InChI Key |
MQHPMJMCBRFLML-GGZDVPIDSA-N |
Isomeric SMILES |
CC1C(CC[C@@H](N1)N)CNCCN2C(C(=NCC(C3=CC=CC=N3)(F)F)NC=C2Cl)O |
Canonical SMILES |
CC1C(CCC(N1)N)CNCCN2C(C(=NCC(C3=CC=CC=N3)(F)F)NC=C2Cl)O |
Origin of Product |
United States |
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